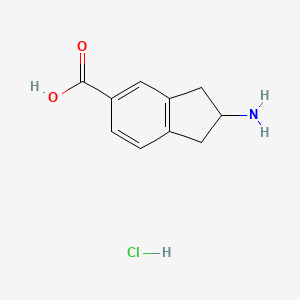
3-(prop-1-en-2-yl)piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“3-(prop-1-en-2-yl)piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.22 . This compound is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “3-(prop-1-en-2-yl)piperidine-2-carboxylic acid” consists of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(prop-1-en-2-yl)piperidine-2-carboxylic acid involves the reaction of piperidine with propenal followed by carboxylation of the resulting product.", "Starting Materials": [ "Piperidine", "Propenal", "Sodium hydroxide", "Carbon dioxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Piperidine is reacted with propenal in the presence of sodium hydroxide to form 3-(prop-1-en-2-yl)piperidine.", "The resulting product is then carboxylated using carbon dioxide in the presence of ethanol and a catalyst such as palladium on carbon.", "The carboxylation reaction yields 3-(prop-1-en-2-yl)piperidine-2-carboxylic acid.", "The product is then isolated by filtration and washed with diethyl ether to remove any impurities." ] } | |
CAS-Nummer |
1492963-12-8 |
Produktname |
3-(prop-1-en-2-yl)piperidine-2-carboxylic acid |
Molekularformel |
C9H15NO2 |
Molekulargewicht |
169.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



